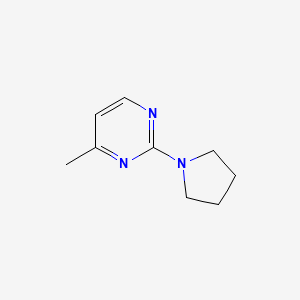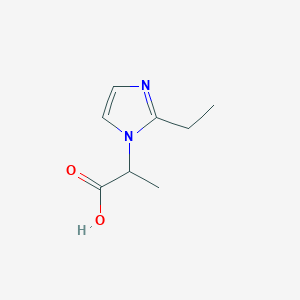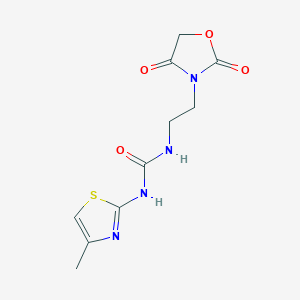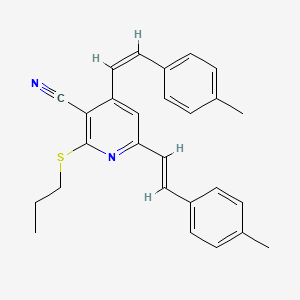![molecular formula C24H22N2O5S2 B2692296 ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate CAS No. 894674-27-2](/img/structure/B2692296.png)
ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,2-c][1,2]thiazine ring, which is a bicyclic system containing a sulfur atom and a nitrogen atom. Additionally, the compound contains an ethyl benzoate group and a (4-methylbenzyl)amino group, both attached to the thiazine ring. The exact structure would need to be confirmed by techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by several functional groups present in the molecule, including the ester group (in the ethyl benzoate moiety), the imine group (C=N), and the heteroatoms in the thiazine ring. These groups could potentially undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación
Optical Nonlinear Properties
Ethyl 4-amino benzoate derivatives, such as Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate (EHB) and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate (ENB), are synthesized and studied for their nonlinear refractive index and optical limiting properties. These compounds show potential as optical limiters due to their significant nonlinear optical properties (Abdullmajed et al., 2021).
Anticancer Properties
Research into ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives has indicated their potential as apoptosis-inducing agents for breast cancer. These compounds, when modified, show significant antiproliferative potential and induce apoptosis in cancer cell lines, suggesting their utility in cancer therapeutics (Gad et al., 2020).
Antimicrobial Activity
Some derivatives of ethyl benzoate, like ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide, exhibit antimicrobial properties. These compounds are synthesized and assessed for their potential in combating microbial infections, showing significant activity against a range of microbial strains (Spoorthy et al., 2021).
Supramolecular Structures
Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and similar compounds have been studied for their supramolecular structures. These structures are formed through hydrogen bonding, showcasing the compound's potential in the development of molecular assemblies and materials science (Portilla et al., 2007).
Antibacterial and Molecular Docking Study
Ethyl 4-((2-hydroxy-3-methoxybenzyl)amino)benzoate and its derivatives demonstrate antibacterial activity and have been subject to molecular docking studies. These compounds show significant potential against various bacteria, and their interactions with bacterial enzymes are studied to understand their mode of action (Shakir et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[(Z)-[1-[(4-methylphenyl)methyl]-2,2,4-trioxothieno[3,2-c]thiazin-3-ylidene]methyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-3-31-24(28)18-8-10-19(11-9-18)25-14-21-22(27)23-20(12-13-32-23)26(33(21,29)30)15-17-6-4-16(2)5-7-17/h4-14,25H,3,15H2,1-2H3/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEQEOFKFLPUGQ-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-cyano-3-(furan-2-yl)-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2692214.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2692216.png)
![3-Iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2692218.png)

![(1-Methylpyrazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2692222.png)
![4-tert-butyl-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2692223.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2692227.png)
![N-benzyl-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2692228.png)

![1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2692233.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2692236.png)